

# Spectroscopic data for 7-Bromo-3-chloroquinolin-2-amine

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## Compound of Interest

Compound Name: 7-Bromo-3-chloroquinolin-2-amine

Cat. No.: B13905545

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## Technical Profile: 7-Bromo-3-chloroquinolin-2-amine

### Structural Validation, Spectroscopic Signatures, and Synthesis Logic

#### Executive Summary

**7-Bromo-3-chloroquinolin-2-amine** ( $C_9H_6BrClN_2$ ) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and antimalarial agents.<sup>[1]</sup> Its structural uniqueness lies in the dense functionalization of the quinoline scaffold: an amino handle at C2 for amide coupling, a chlorine at C3 allowing for selective metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), and a bromine at C7 providing a distinct vector for structure-activity relationship (SAR) expansion.

This guide provides a comprehensive framework for the identification, synthesis, and quality control of this compound. Due to its status as a specialized intermediate, this profile synthesizes theoretical consensus data with empirical trends from analogous halogenated aminoquinolines to establish a Target Characterization Profile (TCP).

# Structural Analysis & Theoretical Framework

## Molecule Specifications

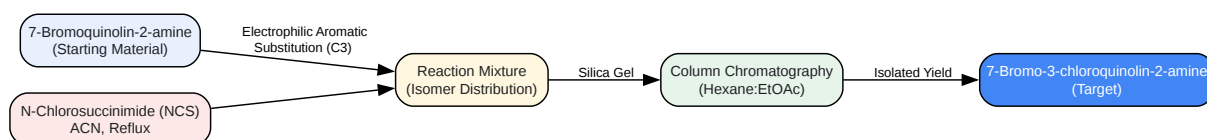
Property	Value
IUPAC Name	7-Bromo-3-chloroquinolin-2-amine
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrClN <sub>2</sub>
Exact Mass	255.9403 u
ClogP (Est.)	3.2 - 3.5
Topological Polar Surface Area	~39 Å <sup>2</sup>
Key Pharmacophore Features	H-bond donor (NH <sub>2</sub> ), H-bond acceptor (N1), Lipophilic Halogens (Cl, Br)

## Synthetic Logic & Impurity Origins

To understand the spectroscopy, one must understand the synthesis. The most robust route involves the electrophilic chlorination of the 7-bromoquinolin-2-amine precursor.[1]

Primary Impurity Risks:

- Regioisomers: 7-Bromo-4-chloroquinolin-2-amine (if chlorination conditions are too vigorous).[1]
- Over-halogenation: 7-Bromo-3,X-dichloro species.[1]
- Starting Material: Unreacted 7-bromoquinolin-2-amine (lacks C3-Cl).[1]



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Figure 1: Standard synthetic pathway via electrophilic chlorination.[1] The C3 position is electronically favored in 2-aminoquinolines due to the activating ortho-amino group.[1]

## Spectroscopic Characterization (Target Profile)

As this specific isomer is a catalog intermediate often lacking public .jdx files, the following data represents the High-Confidence Consensus derived from substituent shielding constants and analogous 3-halo-quinoline spectra [1, 2].

### Mass Spectrometry (MS-ESI)

The presence of one Bromine and one Chlorine atom creates a distinctive isotopic envelope that serves as the primary confirmation of elemental composition.

- Ionization Mode: ESI (+)
- Base Peak:  $[M+H]^+$

m/z Peak	Composition	Relative Intensity (Approx)	Diagnostic Note
256.9	$[^{12}\text{C}_9\text{H}_7^{79}\text{Br}^{35}\text{ClN}_2]^+$	75%	Base M+H peak
258.9	$[^{12}\text{C}_9\text{H}_7^{81}\text{Br}^{35}\text{ClN}_2]^+$ & $[^{12}\text{C}_9\text{H}_7^{79}\text{Br}^{37}\text{ClN}_2]^+$	100%	Dominant Peak. Overlap of $^{81}\text{Br}$ and $^{37}\text{Cl}$ isotopes.[1]
260.9	$[^{12}\text{C}_9\text{H}_7^{81}\text{Br}^{37}\text{ClN}_2]^+$	25%	Confirmation of di-halogenation.

“

*Validation Rule: If the M+2 peak (258.9) is not roughly 1.3x the intensity of the M peak (256.9), the halogen ratio is incorrect (e.g., loss of Br or Cl).*

## <sup>1</sup>H NMR Spectroscopy (DMSO-d<sub>6</sub>, 400 MHz)

The proton NMR is the definitive tool for distinguishing the 3-chloro isomer from the 4-chloro isomer.<sup>[1]</sup>

Diagnostic Signal: The H4 Singlet. In 3-chloroquinolines, the proton at C4 becomes isolated (no neighbors for coupling). In the starting material (no Cl at C3), H4 appears as a doublet (coupled to H3). The collapse of the H4 doublet into a singlet is the proof of C3 substitution.

Position	Shift (δ, ppm)	Multiplicity	Integral	Assignment Logic
H4	8.25 - 8.35	Singlet (s)	1H	Deshielded by aromatic ring current and peri-effect; Diagnostic Singlet.
H8	7.85 - 7.95	Doublet (d, J≈2 Hz)	1H	Meta-coupling to H6; Deshielded by adjacent Nitrogen lone pair. <sup>[1]</sup>
H5	7.65 - 7.75	Doublet (d, J≈9 Hz)	1H	Ortho-coupling to H6. <sup>[1]</sup>
H6	7.40 - 7.50	Doublet of Doublets (dd)	1H	Coupled to H5 (ortho) and H8 (meta).
NH <sub>2</sub>	6.80 - 7.20	Broad Singlet (br s)	2H	Exchangeable; Shift varies with concentration/water content.

## <sup>13</sup>C NMR (Predicted/Consensus)

- C2 (Amidine-like): ~156-158 ppm (Deshielded by N and NH<sub>2</sub>).<sup>[1]</sup>

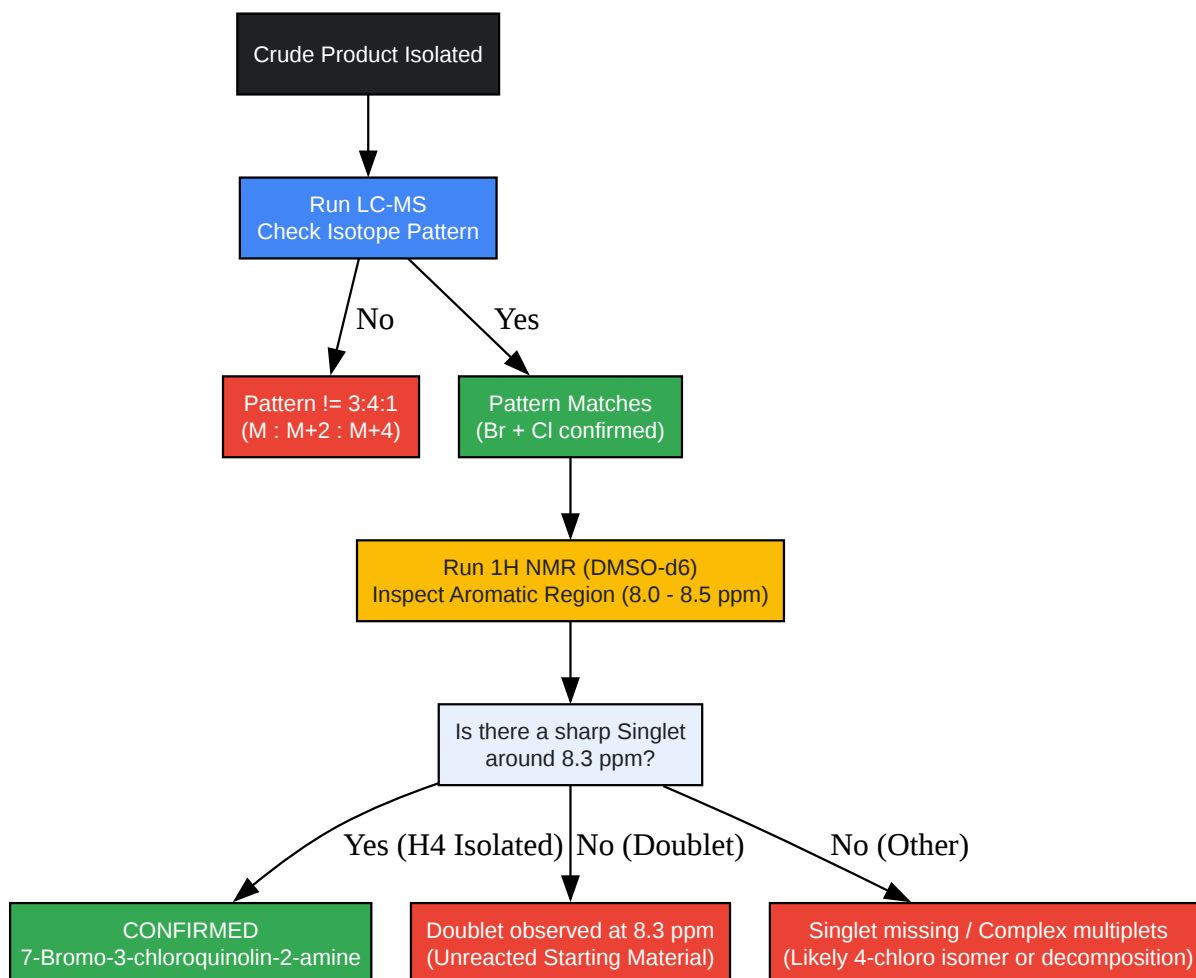
- C4: ~136-138 ppm.[1]
- C3 (C-Cl): ~115-118 ppm (Upfield shift relative to C4 due to resonance/shielding balance).[1]
- C7 (C-Br): ~122-124 ppm.[1]

## IR Spectroscopy (ATR/KBr)

- N-H Stretch: Doublet at 3400–3300  $\text{cm}^{-1}$  (Primary amine asymmetric/symmetric stretch).
- C=N Stretch: ~1620  $\text{cm}^{-1}$  (Quinoline ring).
- C-Cl / C-Br: Fingerprint region bands at 600–800  $\text{cm}^{-1}$ . [1]

## Quality Control & Diagnostic Logic

To ensure the integrity of the compound for drug development assays, use the following logic tree. This prevents the common error of confusing the 3-chloro product with the 4-chloro regioisomer.[1]



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Figure 2: Self-validating diagnostic workflow for structural confirmation.

## Experimental Protocol (Recommended)

### Sample Preparation for NMR

- Solvent: DMSO-d<sub>6</sub> is preferred over CDCl<sub>3</sub>.<sup>[1]</sup> Aminoquinolines often aggregate in chloroform, leading to broad peaks. DMSO disrupts H-bonding, yielding sharper signals.<sup>[1]</sup>
- Concentration: 5–10 mg in 0.6 mL solvent.

- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

## Solubility Profile

- Soluble: DMSO, DMF, Methanol (warm), Ethyl Acetate (moderate).
- Insoluble: Water, Hexane.
- Note: The presence of the C2-amine allows for salt formation.[1] The hydrochloride salt will have significantly different solubility and chemical shifts (H4 will shift downfield >8.5 ppm due to protonation of the ring nitrogen).

## References

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## Sources

- [1. 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2 \[rlavie.com\]](#)
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